CC-671
CC-671
CC-671 is a dual inhibitor of the spindle assembly checkpoint kinase Mps1/TTK and Cdc2-like kinase (Clk2; IC50s = 5 and 3 nM, respectively). It is selective for Mps1/TTK and Clk2 over a panel of 255 kinases at 3 μM, but does inhibit DYRK3, DYRK1A, PHKG, DYRK1B, and Clk1 (IC50s = 99, 104, 136, 157, and 300 nM, respectively). CC-671 selectively inhibits the growth of Cal-51 triple negative breast cancer (TNBC) cells over BT-474 luminal breast cancer cells (IC50s = 60 and 6,970 nM, respectively). In vivo, CC-671 (20 mg/kg) reduces tumor volume in a Cal-51 mouse xenograft model.
CC-671 is a potent and selective dual inhibitor of TTK (Mps1) and CLK2.
CC-671 is a potent and selective dual inhibitor of TTK (Mps1) and CLK2.
Brand Name:
Vulcanchem
CAS No.:
1618658-88-0
VCID:
VC0522908
InChI:
InChI=1S/C28H28N6O4/c1-15-31-21-10-8-16(12-23(21)37-15)19-14-30-25-24(19)27(38-18-6-4-5-7-18)34-28(33-25)32-20-11-9-17(26(35)29-2)13-22(20)36-3/h8-14,18H,4-7H2,1-3H3,(H,29,35)(H2,30,32,33,34)
SMILES:
CC1=NC2=C(O1)C=C(C=C2)C3=CNC4=C3C(=NC(=N4)NC5=C(C=C(C=C5)C(=O)NC)OC)OC6CCCC6
Molecular Formula:
C28H28N6O4
Molecular Weight:
512.57
CC-671
CAS No.: 1618658-88-0
Cat. No.: VC0522908
Molecular Formula: C28H28N6O4
Molecular Weight: 512.57
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | CC-671 is a dual inhibitor of the spindle assembly checkpoint kinase Mps1/TTK and Cdc2-like kinase (Clk2; IC50s = 5 and 3 nM, respectively). It is selective for Mps1/TTK and Clk2 over a panel of 255 kinases at 3 μM, but does inhibit DYRK3, DYRK1A, PHKG, DYRK1B, and Clk1 (IC50s = 99, 104, 136, 157, and 300 nM, respectively). CC-671 selectively inhibits the growth of Cal-51 triple negative breast cancer (TNBC) cells over BT-474 luminal breast cancer cells (IC50s = 60 and 6,970 nM, respectively). In vivo, CC-671 (20 mg/kg) reduces tumor volume in a Cal-51 mouse xenograft model. CC-671 is a potent and selective dual inhibitor of TTK (Mps1) and CLK2. |
|---|---|
| CAS No. | 1618658-88-0 |
| Molecular Formula | C28H28N6O4 |
| Molecular Weight | 512.57 |
| IUPAC Name | 4-[[4-cyclopentyloxy-5-(2-methyl-1,3-benzoxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxy-N-methylbenzamide |
| Standard InChI | InChI=1S/C28H28N6O4/c1-15-31-21-10-8-16(12-23(21)37-15)19-14-30-25-24(19)27(38-18-6-4-5-7-18)34-28(33-25)32-20-11-9-17(26(35)29-2)13-22(20)36-3/h8-14,18H,4-7H2,1-3H3,(H,29,35)(H2,30,32,33,34) |
| Standard InChI Key | CWJLAVRXVFHDSJ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(O1)C=C(C=C2)C3=CNC4=C3C(=NC(=N4)NC5=C(C=C(C=C5)C(=O)NC)OC)OC6CCCC6 |
| Appearance | Solid powder |
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